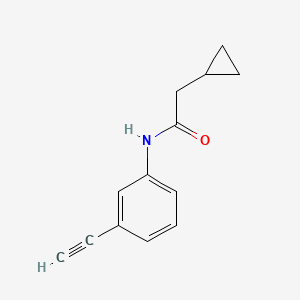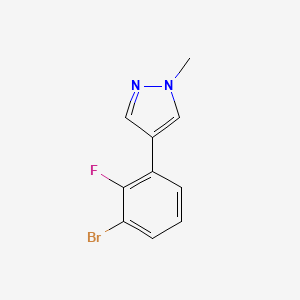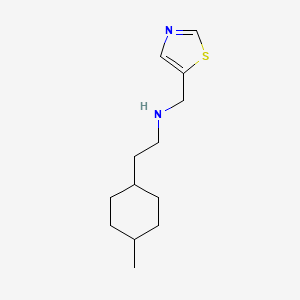![molecular formula C9H13BrO B13636225 3-(2-Bromoethyl)spiro[3.3]heptan-1-one](/img/structure/B13636225.png)
3-(2-Bromoethyl)spiro[3.3]heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromoethyl)spiro[33]heptan-1-one is a chemical compound with a unique spirocyclic structure The spiro[33]heptane core is characterized by a bicyclic system where two rings share a single carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)spiro[3.3]heptan-1-one can be achieved through several methods. One notable approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds via a nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid, leading to the formation of the spiro[3.3]heptan-1-one core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromoethyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted spiro[3.3]heptan-1-ones.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromoethyl)spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of materials with unique properties.
Wirkmechanismus
The specific mechanism of action for 3-(2-Bromoethyl)spiro[3.3]heptan-1-one is not well-documented. its reactivity can be attributed to the presence of the bromine atom and the ketone group, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[3.3]heptan-1-one: Lacks the bromoethyl group.
3-(2-Chloroethyl)spiro[3.3]heptan-1-one: Similar structure but with a chlorine atom instead of bromine.
3-(2-Iodoethyl)spiro[3.3]heptan-1-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-(2-Bromoethyl)spiro[3.3]heptan-1-one is unique due to the presence of the bromoethyl group, which imparts specific reactivity and potential applications that differ from its analogs. The bromine atom can participate in unique substitution reactions, making this compound valuable for specific synthetic applications.
Eigenschaften
Molekularformel |
C9H13BrO |
|---|---|
Molekulargewicht |
217.10 g/mol |
IUPAC-Name |
1-(2-bromoethyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C9H13BrO/c10-5-2-7-6-8(11)9(7)3-1-4-9/h7H,1-6H2 |
InChI-Schlüssel |
FMGXKKCWEYXHJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C(CC2=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


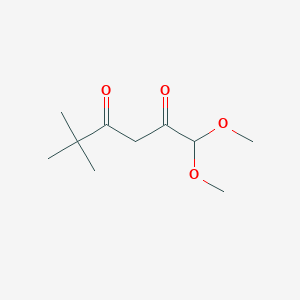
![[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride](/img/structure/B13636154.png)
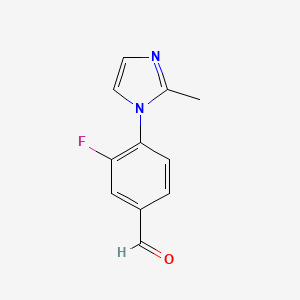

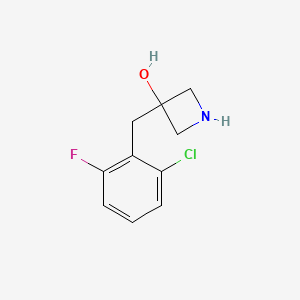

![6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13636196.png)
![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636198.png)
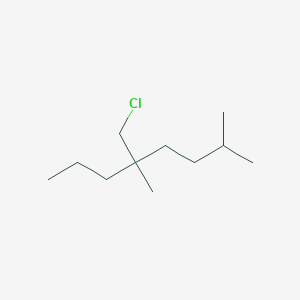
methanone](/img/structure/B13636207.png)

